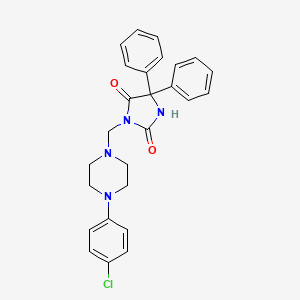
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a phenylprop-2-enamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide typically involves the reaction of 4-chloroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 4-chloroaniline in an inert solvent such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add cinnamoyl chloride to the reaction mixture while maintaining a low temperature.
Step 4: Stir the reaction mixture for several hours to ensure complete reaction.
Step 5: Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enamide structure can be reduced to form a saturated amide.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enone.
Reduction: Formation of N-(4-Chlorophenyl)-N-hydroxy-3-phenylpropionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-N-hydroxy-3-phenylpropionamide: Similar structure but lacks the double bond in the prop-2-enamide moiety.
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enone: Similar structure but contains a carbonyl group instead of a hydroxy group.
N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enethioamide: Similar structure but contains a thioamide group instead of an amide group.
特性
CAS番号 |
22861-52-5 |
|---|---|
分子式 |
C15H12ClNO2 |
分子量 |
273.71 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12ClNO2/c16-13-7-9-14(10-8-13)17(19)15(18)11-6-12-4-2-1-3-5-12/h1-11,19H |
InChIキー |
WSCXYQSXEMJJGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)N(C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)

![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
